2,4-Dichloro-5-methylpyrimidine
Overview
Description
2,4-Dichloro-5-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37532. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid-Phase Synthesis of Olomoucine : A study by Hammarström et al. (2002) demonstrated the use of a similar compound, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, for the efficient solid-phase synthesis of olomoucine, which is significant for the regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).
Antibacterial and Antioxidant Properties : Reddy Sura et al. (2013) synthesized new 2,4-diaryl-6-methyl-5-nitropyrimidines, which showed significant antibacterial and antioxidant properties, effective against both Gram-positive and Gram-negative bacteria (Reddy Sura et al., 2013).
Antibacterial Agent Potential : Etemadi et al. (2016) discovered a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, showing potential as antibacterial agents (Etemadi et al., 2016).
Anti-inflammatory Applications : Burbulienė et al. (2002) synthesized 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, a compound with promising anti-inflammatory properties, relevant for pharmaceutical applications (Burbulienė et al., 2002).
Regioselectivity in Synthesis : A study by Doulah et al. (2014) on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine highlighted its crystallization properties in the monoclinic crystal system space group P21/c (Doulah et al., 2014).
Precursor in Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economical process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, without compromising product quality (Patil et al., 2008).
Optical Properties for Sensors : Hadad et al. (2011) studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which exhibited strong emission solvatochromism, making them potential colorimetric and luminescent pH sensors (Hadad et al., 2011).
Charge Transfer Properties : Gümüş et al. (2014) investigated 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine for its charge transfer properties, which aligned well with experimental values, indicating its potential for electronic applications (Gümüş et al., 2014).
Synthesis Process Research : Guo Lei-ming (2012) conducted research on the synthesis process of 4,6-dichloro-2-methylpyrimidine, focusing on optimizing conditions for its production (Guo Lei-ming, 2012).
Safety and Toxicology : Fan et al. (2019) studied the clinical manifestations, treatment, and prevention of acute irritant contact dermatitis caused by 2,4-Dichloro-5-methylpyrimidine, providing insights into its safe handling and potential risks (Fan et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloro-5-methylpyrimidine is a chemical compound used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to be used in the synthesis of other compounds , suggesting that it may interact with other molecules to form new compounds. For example, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Biochemical Pathways
It is used in the synthesis of pharmaceuticals , indicating that it may play a role in various biochemical reactions.
Result of Action
As a chemical used in the synthesis of pharmaceuticals , its effects would likely depend on the specific compounds it helps to create.
Action Environment
Safety data sheets suggest that it should be stored in cool, dry conditions in well-sealed containers , indicating that factors such as temperature and humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-methylpyrimidine plays a significant role in biochemical reactions. It is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . The nature of these interactions involves the reaction of this compound with other biomolecules to produce the desired compounds .
Cellular Effects
It has been reported that exposure to this compound can cause irritant contact dermatitis, with symptoms including edematous erythematous skin lesions, a burning sensation, pruritus, headache, nausea/vomiting, and syncope .
Molecular Mechanism
The molecular mechanism of this compound is complex and depends on the specific biochemical reactions it is involved in. For instance, in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, it reacts with other molecules to form the desired compound .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 26-28 °C .
Metabolic Pathways
This compound is involved in the synthesis of various pharmaceutical intermediates
Properties
IUPAC Name |
2,4-dichloro-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNTSXKIUZJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061962 | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-31-0 | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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